Cyclopentanemethanol, 1-[(ethylamino)methyl]-
Description
Molecular Formula and IUPAC Nomenclature
Cyclopentanemethanol, 1-[(ethylamino)methyl]- has the molecular formula C₉H₁₉NO , with a molecular weight of 157.25 g/mol . Its IUPAC name is [1-(ethylaminomethyl)cyclopentyl]methanol , reflecting its cyclopentane backbone substituted with a hydroxymethyl group and an ethylamino-methyl moiety. The SMILES notation (CCNCC1(CCCC1)CO ) confirms the connectivity: a cyclopentane ring with a hydroxymethyl (-CH₂OH) group and an ethylamino (-CH₂-NH-CH₂CH₃) branch at the 1-position.
Stereochemical Features and Isomerism
The compound contains two stereogenic centers : the cyclopentane carbon bearing the hydroxymethyl group and the carbon linked to the ethylamino group. While the PubChem entry does not explicitly specify stereoisomerism, computational analysis suggests potential for four stereoisomers (two enantiomeric pairs). Experimental data on optical activity or resolution remain unreported in the literature reviewed.
Comparative Structural Analysis with Related Compounds
Cyclopentylmethanol (C₆H₁₂O)
Cyclopentylmethanol consists of a cyclopentane ring with a primary alcohol (-CH₂OH) group. Key differences from the target compound include:
1-Cyclopentylethanol (C₇H₁₄O)
This secondary alcohol features a cyclopentyl group bonded to a ethanol moiety (-CH(OH)CH₃). Contrasts include:
Cyclobutanemethanol (C₅H₁₀O)
Cyclobutanemethanol has a four-membered ring with a hydroxymethyl group. Comparisons highlight:
Table 2: Structural comparison of related compounds
| Compound | Molecular Formula | Functional Groups | Key Feature |
|---|---|---|---|
| Target Compound | C₉H₁₉NO | Hydroxymethyl, ethylamino | Bifunctional substitution |
| Cyclopentylmethanol | C₆H₁₂O | Hydroxymethyl | Primary alcohol |
| 1-Cyclopentylethanol | C₇H₁₄O | Secondary alcohol | Cyclopentyl-ethanol linkage |
| Cyclobutanemethanol | C₅H₁₀O | Hydroxymethyl | Four-membered ring |
Properties
IUPAC Name |
[1-(ethylaminomethyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-10-7-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAKMDLRTPKUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of Cyclopentanemethanol, 1-[(ethylamino)methyl]- typically involves:
- Starting from cyclopentanemethanol or related cyclopentane derivatives.
- Functional group transformations to introduce the ethylamino methyl group.
- Use of catalytic or reagent-mediated steps to achieve substitution with high yield and purity.
Preparation of Cyclopentanemethanol Core
According to ChemicalBook, cyclopentanemethanol (CAS 3637-61-4) can be synthesized via deprotection of trimethylsilyl ethers using ionic liquids as catalysts under mild conditions in methanol solvent. The reaction proceeds at room temperature with high yield (up to 98%) and green chemistry considerations, using ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate as catalyst.
| Parameter | Condition |
|---|---|
| Catalyst | Ionic liquid [Dsim]HSO4 (0.02 mmol) |
| Solvent | Methanol (2 mL) |
| Temperature | Room temperature |
| Reaction Time | ~5 minutes (0.0833333 h) |
| Yield | 98% |
This step provides the cyclopentanemethanol backbone necessary for further functionalization.
Introduction of the Ethylaminomethyl Group
The ethylaminomethyl substituent is generally introduced via reductive amination or nucleophilic substitution on an appropriate cyclopentanemethanol derivative.
A detailed synthetic route is described in a research report from the U.S. Army Medical Research (DTIC), where functionalized cyclopentane derivatives bearing amino and hydroxyl groups were synthesized through multi-step sequences involving:
- Oxidation of cyclopentane derivatives to carboxylic acid or ester intermediates.
- Conversion to amino alcohols via Hofmann rearrangement and reduction steps.
- Subsequent reaction with ethylamine or ethylamino-containing precursors to introduce the ethylaminomethyl moiety.
For example, the compound 4-amino-2,3-dihydroxy-1-cyclopentanemethanol was synthesized and then reacted with electrophilic reagents to introduce amino groups, followed by reduction and cyclization steps to yield the target molecule.
Representative Synthetic Scheme (Based on Research Findings)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of cyclopentanemethanol derivative | Sodium permanganate oxidation | Diacetoxycyclopentanedicarboxylic acid intermediate |
| 2 | Conversion to anhydride and carbamoyl derivatives | Treatment with ethoxyacetylene and ammonia | Carbamoylcyclopentanecarboxylic acid derivatives |
| 3 | Hofmann hypobromite reaction | Hofmann rearrangement conditions | Amino-substituted cyclopentanemethanol |
| 4 | Esterification and acetylation | Acetylation reagents | Protected amino alcohols |
| 5 | Reduction of esters | Lithium borohydride reduction | Amino alcohols |
| 6 | Reaction with ethylamine-containing reagents | Nucleophilic substitution or reductive amination | Introduction of ethylaminomethyl group |
| 7 | Final purification and characterization | Chromatography, NMR, IR | Pure Cyclopentanemethanol, 1-[(ethylamino)methyl]- |
Alternative Preparation via Cyclopentane Derivatives
Other patents and processes describe the preparation of cyclopentane derivatives, which can serve as intermediates for the target compound. For example:
- Thermal conversion of cyclohexanol or cyclohexene to methylcyclopentene derivatives followed by addition of hydroxyl or alkoxy groups.
- Ring-opening and condensation reactions of methyl esters of cyclopentanecarboxylic acids, followed by nucleophilic substitution with amines.
These methods emphasize:
- Use of aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
- Controlled temperatures (60–150 °C) for substitution reactions.
- Catalytic steps using ion exchangers or metal methoxides.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of ionic liquids as catalysts in the deprotection step is notable for its mildness and environmental friendliness.
- The multi-step synthesis involving oxidation, rearrangement, and reduction requires careful control of reaction conditions to maintain yields and purity.
- Thermal and catalytic methods for cyclopentane derivative preparation provide versatile starting points for further functionalization but may require complex purification.
- The introduction of the ethylaminomethyl group is typically achieved by nucleophilic substitution or reductive amination on hydroxymethyl cyclopentane derivatives, a step that must be optimized for selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanol, 1-[(ethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethylamino group.
Scientific Research Applications
Chemical Synthesis
Catalytic Reactions
Cyclopentanemethanol, 1-[(ethylamino)methyl]- can serve as a versatile intermediate in organic synthesis. It has been utilized in catalytic reactions involving radical cyclization processes. For instance, research has shown that employing tetrabutylammonium hypophosphite as a reagent allows for the efficient synthesis of cyclopentanemethanol derivatives, yielding high quantities of the product under mild conditions . This demonstrates its utility in developing new synthetic pathways for complex organic molecules.
Esterification Processes
The compound can also participate in esterification reactions. Recent innovations in metal-free catalysts have enabled the synthesis of valuable esters from alcohols like cyclopentanemethanol, showcasing its role in green chemistry initiatives aimed at reducing environmental impact while maintaining high yield and purity .
Medicinal Chemistry
Pharmacological Studies
Cyclopentanemethanol derivatives have been investigated for their potential pharmacological properties. For example, compounds derived from cyclopentanemethanol have shown promise in modulating neurotransmitter systems, which is crucial for developing medications targeting neurological disorders. The structural characteristics of these derivatives often enhance their interaction with biological targets, leading to improved therapeutic effects.
Bioactivity Assays
In vitro studies have assessed the bioactivity of cyclopentanemethanol derivatives against various biological targets. These studies indicate that certain derivatives exhibit significant activity in inhibiting key enzymes involved in metabolic pathways, suggesting potential applications as therapeutic agents .
Case Study 1: Radical Cyclization
In a study focusing on radical cyclization reactions, cyclopentanemethanol was used to synthesize chiral products with high enantioselectivity. The research highlighted that oxazaborolidines derived from chiral amino alcohols could effectively direct the formation of desired products, demonstrating the compound's relevance in asymmetric synthesis .
Case Study 2: Neuropharmacological Applications
A recent investigation into piperazine derivatives indicated that compounds structurally related to cyclopentanemethanol exhibited antidepressant-like effects in rodent models. Although direct testing on cyclopentanemethanol itself was limited, its structural analogs showed promise as serotonin reuptake inhibitors, paving the way for further exploration into its neuropharmacological potential.
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as an intermediate in radical cyclization and esterification reactions |
| Medicinal Chemistry | Investigated for pharmacological properties and bioactivity against metabolic enzymes |
| Case Study Highlights | - Radical cyclization leading to chiral products - Antidepressant-like effects observed |
Mechanism of Action
The mechanism of action of cyclopentanemethanol, 1-[(ethylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
1-Phenylcyclopentanemethanamine (CAS 17511-89-6)
- Structure : Cyclopentane with a phenyl (-C₆H₅) and a primary amine (-CH₂NH₂) at the 1-position.
- Key Differences :
1-Cyclopentylethanamine Hydrochloride (CAS 150812-09-2)
- Structure : Cyclopentane substituted with an ethylamine (-CH₂CH₂NH₂) and a hydrochloride salt.
- Key Differences: Contains a primary amine in salt form, enhancing water solubility. No hydroxyl group; cationic nature alters pharmacokinetics .
1-(Dimethylamino)-N,N-dimethylcyclopentanemethylamine (CAS 5062-75-9)
- Structure: Cyclopentane with a dimethylamino (-N(CH₃)₂) group.
- Key Differences :
1-Ethylcyclopentanol (CAS 1462-96-0)
- Structure : Cyclopentane with ethyl (-CH₂CH₃) and hydroxyl (-OH) groups.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | LogP* (Predicted) | Solubility Profile |
|---|---|---|---|---|
| [1-(Ethylamino)cyclopentyl]methanol | 143.227 | -NHCH₂CH₃, -CH₂OH | ~0.5 | Moderate in polar solvents |
| 1-Phenylcyclopentanemethanamine | 175.26 | -C₆H₅, -CH₂NH₂ | ~2.1 | Low aqueous solubility |
| 1-Cyclopentylethanamine HCl | 163.72 | -CH₂CH₂NH₃⁺Cl⁻ | ~1.8 | High in water |
| 1-Ethylcyclopentanol | 114.19 | -CH₂CH₃, -OH | ~1.3 | Moderate in alcohols |
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s polar groups (amine, alcohol) balance its hydrophilicity and lipophilicity, making it suitable for drug design.
- The phenyl derivative (CAS 17511-89-6) is more lipophilic, favoring membrane penetration but limiting solubility .
Nomenclature and Regulatory Considerations
- Naming Variants: The target compound may be ambiguously named (e.g., "1-(ethylaminomethyl)cyclopentanemethanol"), but its IUPAC name ensures specificity ().
- Regulatory Status : Derivatives like 1-cyclopentylethanamine hydrochloride () are regulated as salts, requiring compliance with handling guidelines for ionic compounds .
Biological Activity
Cyclopentanemethanol, 1-[(ethylamino)methyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H13NO
- Molecular Weight : 113.17 g/mol
- CAS Number : 3637-61-4
- InChI Key : ISQVBYGGNVVVHB-UHFFFAOYSA-N
Biological Activity
Cyclopentanemethanol derivatives have shown various biological activities, primarily as receptor antagonists and enzyme inhibitors. The following table summarizes key findings related to its biological activity:
- Receptor Interaction : Cyclopentanemethanol derivatives can bind to specific receptors involved in pain and inflammation pathways, modulating their activity.
- Enzymatic Pathways : By inhibiting enzymes like neutral endopeptidase, these compounds can alter the metabolism of neuropeptides, leading to enhanced analgesic effects.
- Cellular Effects : The compound's ability to induce cytotoxicity suggests that it may disrupt cellular processes in cancer cells, leading to apoptosis.
Case Study 1: Tachykinin Receptor Antagonism
A study explored the efficacy of cyclopentanemethanol derivatives in blocking tachykinin receptors involved in pain signaling. The results indicated a significant reduction in pain response in animal models treated with these compounds compared to controls.
Case Study 2: Inhibition of Neutral Endopeptidase
Research demonstrated that cyclopentanemethanol derivatives could effectively inhibit neutral endopeptidase activity, resulting in increased levels of neuropeptides such as substance P and neurokinin A. This effect was linked to enhanced analgesic properties.
Q & A
Q. What are the established synthetic routes for Cyclopentanemethanol, 1-[(ethylamino)methyl]-?
The compound can be synthesized via two primary methods:
- Alkylation of cyclopentanol derivatives : Reacting cyclopentanol with ethylamine-containing alkyl halides in the presence of alcoholic potassium hydroxide (KOH) to introduce the ethylamino-methyl group .
- Dehydration of alcohols : Cyclopentene homologs are first prepared, followed by functionalization with ethylamino groups. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-alkylation or isomerization .
Experimental protocols emphasize purification via fractional distillation or column chromatography to isolate the target compound .
Q. What spectroscopic techniques are recommended for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the cyclopentane ring structure and ethylamino-methyl substituent. Coupling constants in H NMR help assign stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 149.16 g/mol for similar cyclopentanemethanol derivatives) .
- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and amine (-NH) functional groups via characteristic stretching frequencies .
Q. What are the critical physical properties of this compound?
Reported data for analogous cyclopentanemethanol derivatives include:
- Density : ~1.28 g/cm³ (predicted) .
- Boiling Point : ~278°C (predicted under standard conditions) .
- Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and amine groups, but limited in non-polar solvents .
These properties guide solvent selection for reactions and biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities?
Discrepancies may arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Systematic Structure-Activity Relationship (SAR) Studies : Modifying the ethylamino group or cyclopentane ring to assess how structural changes affect activity (e.g., antibacterial or enzyme inhibition) .
- Cross-Validation : Replicating assays in multiple models (e.g., bacterial strains, cell lines) and using standardized protocols (e.g., MIC determinations for antimicrobial studies) .
Q. What experimental designs are suitable for evaluating its potential as a pharmaceutical intermediate?
- In Vitro Toxicity Screening : Assess cytotoxicity in human cell lines (e.g., HepG2) using MTT assays .
- Metabolic Stability Tests : Incubate with liver microsomes to measure half-life and identify major metabolites via LC-MS .
- Target Binding Studies : Molecular docking simulations paired with surface plasmon resonance (SPR) to evaluate affinity for biological targets (e.g., bacterial enzymes) .
Q. How should researchers analyze conflicting data on its environmental impact?
- Ecotoxicological Assays : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
- Biodegradation Studies : Monitor degradation rates in soil/water systems via HPLC or GC-MS to identify breakdown products .
- Bioaccumulation Potential : Measure log (octanol-water partition coefficient) to predict environmental persistence .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .
- Reaction Engineering : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line IR) to adjust parameters dynamically .
Q. How can computational methods enhance research on this compound?
- Quantum Chemical Calculations : Predict thermodynamic stability and reaction pathways using DFT (e.g., Gaussian 09) .
- Molecular Dynamics (MD) Simulations : Study interactions with lipid bilayers or proteins to inform drug design .
- Cheminformatics : Use QSAR models to correlate structural descriptors with observed activities .
Q. What are the challenges in stereochemical analysis, and how are they addressed?
- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for structurally similar alcohols .
Q. How do solvent effects influence its reactivity in synthesis?
- Polar Protic vs. Aprotic Solvents : Ethanol promotes nucleophilic substitution in alkylation steps, while DMF enhances solubility of intermediates .
- Solvent-Free Conditions : Reduce side reactions in dehydration steps; however, may require higher temperatures .
Methodological Resources
- Synthesis Protocols : Detailed in The Preparation and Properties of Some 1-Alkyl-Cyclopentanols .
- Environmental Assessment Frameworks : Refer to JECFA and ECHA guidelines for biodegradation and toxicity testing .
- Biological Evaluation : Follow protocols from Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
